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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanamine

CAS No.: 127733-42-0

Cat. No.: B140050

Get Quote

An In-Depth Technical Guide to (R)-1-(2-Chlorophenyl)ethanamine

Introduction
(R)-1-(2-Chlorophenyl)ethanamine is a chiral primary amine of significant interest in the fields

of pharmaceutical and chemical research. As a versatile chiral building block, its

stereochemically defined center is crucial for the synthesis of enantiomerically pure active

pharmaceutical ingredients (APIs) and other complex organic molecules. The presence of the

ortho-substituted chlorine atom on the phenyl ring imparts unique electronic and steric

properties that influence its reactivity and application. This guide provides a comprehensive

overview of its physical, chemical, and spectroscopic properties, along with practical insights

into its handling, analysis, and synthetic utility.

Molecular Identity and Structure
The fundamental identity of any chemical compound begins with its structure. The specific

spatial arrangement of atoms in (R)-1-(2-Chlorophenyl)ethanamine is the source of its

chirality and a key determinant of its chemical behavior.
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IUPAC Name: (1R)-1-(2-chlorophenyl)ethanamine[1]

CAS Number: 127733-42-0[1][2]

Molecular Formula: C₈H₁₀ClN[2]

Molecular Weight: 155.62 g/mol [3]

InChI Key: RJPLGQTZHLRZGX-ZCFIWIBFSA-N[1]

The structure features a stereogenic center at the carbon atom bonded to the amino group, the

phenyl ring, a methyl group, and a hydrogen atom. The "(R)" designation specifies the absolute

configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of (R)-1-(2-Chlorophenyl)ethanamine indicating the chiral center.

Physical and Chemical Properties
The physicochemical properties of a compound are critical for designing experimental

conditions, from reaction setups to purification and storage.
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Property Value Source / Comment

Appearance Colorless to pale yellow liquid

Based on analogous

compounds like 2-(2-

chlorophenyl)ethylamine.[4]

The hydrochloride salt form is

a solid.[5]

Density Approx. 1.106 g/mL at 25 °C

Value for the related isomer 2-

(2-chlorophenyl)ethylamine.[4]

The 4-chloro analog has a

density of 1.080 g/mL.

Boiling Point Approx. 120 °C at 15 mmHg
Value for the related isomer 2-

(2-chlorophenyl)ethylamine.[4]

Refractive Index Approx. 1.54 - 1.55 (at 20 °C)

Based on values for 1-(4-

chlorophenyl)ethylamine

(1.543) and 2-(2-

chlorophenyl)ethylamine

(1.551).[4]

Solubility

Soluble in common organic

solvents (e.g., ethanol,

dichloromethane). Forms

water-soluble salts with acids.

General property of primary

amines.

Basicity (pKa) Expected in the range of 9-10
Typical for primary benzylic

amines.

Spectroscopic Profile
Spectroscopic analysis is essential for structure confirmation and purity assessment. While a

specific spectrum for this exact compound is not publicly available, a predicted profile can be

derived from its structure and data from analogous compounds.[6]
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Technique Expected Features

¹H NMR

~7.2-7.5 ppm: Multiplets, 4H (aromatic protons).

~4.2 ppm: Quartet, 1H (methine CH-N). ~1.6

ppm: Broad singlet, 2H (amine NH₂). ~1.4 ppm:

Doublet, 3H (methyl CH₃).

¹³C NMR

~140-145 ppm: Quaternary aromatic C attached

to the ethylamine group. ~130-135 ppm:

Quaternary aromatic C attached to Cl. ~127-130

ppm: Aromatic CH carbons. ~50-55 ppm:

Methine CH-N carbon. ~24 ppm: Methyl CH₃

carbon.

IR (Infrared)

3300-3400 cm⁻¹: Two bands (N-H stretch,

primary amine). 2850-3000 cm⁻¹: C-H stretches

(aliphatic and aromatic). 1600, 1475 cm⁻¹: C=C

stretches (aromatic ring). 1050-1100 cm⁻¹: C-N

stretch. 750-770 cm⁻¹: C-Cl stretch (ortho-

disubstituted ring).

Mass Spec (MS)

m/z 155/157: Molecular ion peaks (M⁺, M⁺+2) in

an approximate 3:1 ratio, characteristic of a

single chlorine atom. m/z 140: Loss of the

methyl group ([M-CH₃]⁺).

Reactivity and Stability
(R)-1-(2-Chlorophenyl)ethanamine behaves as a typical primary amine, but its reactivity is

modulated by the steric hindrance and electronic effects of the ortho-chlorine substituent.

Basicity and Salt Formation: As a primary amine, it readily reacts with acids to form

ammonium salts, such as the hydrochloride salt.[5][7] This is often done to improve the

compound's stability and water solubility.

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a competent

nucleophile. It undergoes standard amine reactions such as acylation with acid chlorides or
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anhydrides to form amides, and alkylation with alkyl halides. These reactions are

foundational to its use as a synthetic building block.

Use as a Chiral Auxiliary: In asymmetric synthesis, the amine can be used to form chiral

imines or amides, directing the stereochemical outcome of subsequent reactions before

being cleaved and recovered.[8]

Stability and Storage: The compound is sensitive to air and carbon dioxide, which can lead to

the formation of carbonate salts. It should be stored under an inert atmosphere (e.g.,

nitrogen or argon) in a tightly sealed container, preferably in a cool, dry place.[7]

Safety and Handling
Proper handling is critical due to the hazardous nature of this class of compounds. The racemic

mixture and related compounds are classified as corrosive.[3][4]

GHS Hazard Classification:

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3]

Acute Toxicity (Oral): May be harmful if swallowed.

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a

face shield.

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab

coat or other protective clothing.[9]

Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of

vapors.[9]

First Aid Measures:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing. Seek immediate medical attention.[10]

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15

minutes. Seek immediate medical attention.[10]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[10]

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate

medical attention.[10]

Experimental Protocol: Chiral Purity Analysis by
HPLC
Ensuring the enantiomeric purity of (R)-1-(2-Chlorophenyl)ethanamine is paramount for its

application in stereoselective synthesis. High-Performance Liquid Chromatography (HPLC)

with a chiral stationary phase (CSP) is the standard method for this determination.

Objective: To determine the enantiomeric excess (% ee) of a sample of (R)-1-(2-
Chlorophenyl)ethanamine.

Methodology:

Sample Preparation:

Accurately prepare a stock solution of the amine at ~1 mg/mL in the mobile phase solvent

(e.g., Hexane/Isopropanol mixture).

Prepare a racemic standard (a 50:50 mixture of R and S enantiomers) at the same

concentration for peak identification and resolution validation.

HPLC System and Conditions:

Instrument: Standard HPLC system with a UV detector.
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Chiral Column: A polysaccharide-based CSP, such as a Chiralcel OD-H or Chiralpak AD-

H, is often effective for this class of compounds.

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of

an amine additive like diethylamine (0.1%) is typically required to improve peak shape and

prevent tailing.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Column Temperature: 25 °C.

Analysis Procedure:

Inject the racemic standard to confirm the separation of the two enantiomers and

determine their respective retention times (t_R).

Inject the sample of (R)-1-(2-Chlorophenyl)ethanamine.

Record the chromatogram.

Data Interpretation:

Identify the peaks corresponding to the (R) and (S) enantiomers based on the racemic

standard injection.

Integrate the area under each peak.

Calculate the enantiomeric excess using the formula: % ee = [(Area_R - Area_S) /

(Area_R + Area_S)] x 100%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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